molecular formula C13H17NO2 B3059597 Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate CAS No. 88014-09-9

Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate

Cat. No. B3059597
CAS RN: 88014-09-9
M. Wt: 219.28 g/mol
InChI Key: GHOHMWFWHPKYBJ-UHFFFAOYSA-N
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Description

Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate is a chemical compound with the formula C13H17NO2 . It is an important member of the class containing a core structure found in compounds that exhibit biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .


Synthesis Analysis

The synthesis of Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are very mild and the desired cyclization products could be obtained in good yield . This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .


Molecular Structure Analysis

The molecular structure of Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate is characterized by a 3,4-dihydroisoquinolinone core . This core structure is found in compounds that exhibit various biological and pharmacological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate include N-alkylation and oxidation . The N-alkylation reaction often does not proceed in the case of substrates with some substituents at the 3-position . The oxidation step involves the oxidation of the resulting iminium salts .

Scientific Research Applications

Production and Process Intensification

Ethyl acetate is extensively used as a solvent in various industries such as paints, coatings, and resins. It is also a primary ingredient in fragrances, flavors, and decaffeination processes. Studies have focused on the ethyl acetate esterification process and its intensification techniques. These techniques, including Reactive distillation and Microwave reactive distillation, offer advantages like overcoming chemical equilibrium limitations, energy savings, and economic efficiency due to reduced capital investment. Various process parameters, such as ethanol and acetic acid flow rates, choice of catalyst, and reflux ratio, significantly affect the purity, production rate, and energy consumption of ethyl acetate (Patil & Gnanasundaram, 2020).

Space Applications

Ethyl acetate has been detected in the International Space Station's atmosphere, off-gassing from building materials. Given the exposure of astronauts to ethyl acetate during space missions, Spaceflight Maximum Allowable Concentrations (SMACs) for ethyl acetate have been developed. This involved a comprehensive review of available literature and toxicity studies, indicating mild irritation at certain concentrations but no lasting effects, supporting its safe use in space environments (Williams & Ryder, 2023).

Industrial Synthesis Methods

Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate is instrumental in the synthesis of complex compounds. Methods like the Bischler-Napieralski reaction have been used to synthesize isoquinoline derivatives, crucial for compounds like papaverine. These methods demonstrate the compound's importance in the synthesis and production of various pharmaceuticals and organic compounds (Luk’yanov et al., 1972).

Pharmacological and SAR Activities

Research has highlighted the pharmacological significance of isoquinoline derivatives, including their antimicrobial, antibacterial, antitumor, and other activities. Isoquinoline N-oxides have been a focus due to their confirmed biological activities and potential for new drug applications. These findings underscore the importance of such compounds, including ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate, in drug discovery and development (Dembitsky et al., 2015).

Liquid Organic Hydrogen Carrier (LOHC) Systems

Ethyl acetate, derived from bioethanol, plays a significant role in LOHC systems. It allows the production of hydrogen and its reversible reaction to reobtain ethanol, highlighting its utility as a renewable hydrogen carrier. This process offers environmental benefits and operates under mild conditions, making it an attractive option for sustainable energy applications (Santacesaria et al., 2023).

properties

IUPAC Name

ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)10-14-8-7-11-5-3-4-6-12(11)9-14/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOHMWFWHPKYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385568
Record name Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate

CAS RN

88014-09-9
Record name Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 40 (1.33 g, 10.0 mmol) in acetonitrile (50 mL) were sequentially added potassium carbonate (5.53 g, 40.0 mmol) and ethyl bromoacetate (1.67 g, 10.0 mmol). The reaction mixture was stirred at room temperature overnight, then partitioned between EtOAc (200 mL) and water (150 mL). The organic layer was dried (MgSO4) and concentrated under reduced pressure to give 90 (2.1 g, 99%).
Name
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step Two
Quantity
1.67 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 1,2,3,4-tetra-hydroisoquinoline (2.664 g, 20 mmol) and ethyl bromoacetate (3.647 g, 22 mmol) in N,N-dimethylformamide (23 mL), was added Cs2CO3 (7.168 g, 22 mmol) under N2. The mixture was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure, and the remaining residue was subjected to silica gel chromatography, eluting with ethyl acetate/hexanes (33:66) to afford Intermediate 199(a) (3.39 g, 15.5 mmol) as yellow oil in 77% yield.
Quantity
2.664 g
Type
reactant
Reaction Step One
Quantity
3.647 g
Type
reactant
Reaction Step One
Quantity
7.168 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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